molecular formula C11H10O4 B1259231 3-Oxo-4-methoxy-7-methyl-1,3-dihydroisobenzofuran-5-carbaldehyde

3-Oxo-4-methoxy-7-methyl-1,3-dihydroisobenzofuran-5-carbaldehyde

Cat. No. B1259231
M. Wt: 206.19 g/mol
InChI Key: PDXSCKIICTZODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-4-methoxy-7-methyl-1,3-dihydroisobenzofuran-5-carbaldehyde is a natural product found in Diaporthe with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Protecting Groups for 3-Hydroxyisoxazoles : A study by Riess et al. (1998) explored the regioselectivity of 3-hydroxyisoxazole-5-ester, leading to 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes, which are versatile intermediates in the synthesis of CNS-active amino acids (Riess, Schön, Laschat, & Jäger, 1998).
  • Synthesis of Dibenzofuran Carboxaldehydes : Yempala and Cassels (2017) synthesized two isomeric dibenzofuran carboxaldehydes, highlighting their potential in creating novel β-phenylethylamines and NBOMe derivatives for biological evaluation (Yempala & Cassels, 2017).
  • Antibacterial Effects of Derivatives : Behrami and Dobroshi (2019) reported on the synthesis of compounds including 4-hydroxy-chromen-2-one derivatives, showing high levels of antibacterial activity against various bacterial strains (Behrami & Dobroshi, 2019).

Applications in Organic Chemistry

  • Eco-Friendly Synthesis Techniques : Abdel-Aziem, El-Sawy, and Kirsch (2020) described a green, efficient, and convenient procedure for synthesizing 3-aryl-2,3-dihydro-1,3,4-thiadiazoles based on benzofuran and chromone moieties (Abdel-Aziem, El-Sawy, & Kirsch, 2020).
  • Knoevenagel Condensation Reactions : Hangarge, Jarikote, and Shingare (2002) demonstrated the use of ionic liquids in Knoevenagel condensation reactions with 4-oxo-(4H)-1-benzopyran-3-carbaldehydes, leading to higher yields and shorter reaction times (Hangarge, Jarikote, & Shingare, 2002).

Synthesis of Novel Compounds

  • Synthesis of 4,7-Indoloquinones : Alamgir et al. (2008) reported on the Dakin oxidation of 4,6-dimethoxyindole-7-carbaldehydes to synthesize 6-methoxy-4,7-indoloquinones, showcasing a method for structural variation in these compounds (Alamgir, Mitchell, Bowyer, Kumar, & Black, 2008).

properties

Product Name

3-Oxo-4-methoxy-7-methyl-1,3-dihydroisobenzofuran-5-carbaldehyde

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-carbaldehyde

InChI

InChI=1S/C11H10O4/c1-6-3-7(4-12)10(14-2)9-8(6)5-15-11(9)13/h3-4H,5H2,1-2H3

InChI Key

PDXSCKIICTZODY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1COC2=O)OC)C=O

synonyms

diaporthelactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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